molecular formula C18H16O3S B7358113 Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate

Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate

Cat. No.: B7358113
M. Wt: 312.4 g/mol
InChI Key: CQBLXFWOIISHKS-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a sulfonate group, which is further connected to a 3,4-dimethylbenzene moiety

Properties

IUPAC Name

naphthalen-2-yl 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3S/c1-13-7-10-18(11-14(13)2)22(19,20)21-17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBLXFWOIISHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate typically involves the sulfonation of naphthalene followed by the coupling of the resulting sulfonic acid with 3,4-dimethylbenzene. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the sulfonation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinic acid or sulfide.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. The aromatic rings can also participate in π-π stacking interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Similar in structure but lacks the 3,4-dimethylbenzene moiety.

    Benzene-1-sulfonic acid: Contains a sulfonate group attached to a benzene ring but lacks the naphthalene structure.

    Toluene-4-sulfonic acid: Similar sulfonate group but attached to a toluene ring instead of naphthalene.

Uniqueness

Naphthalen-2-yl 3,4-dimethylbenzene-1-sulfonate is unique due to the combination of the naphthalene ring and the 3,4-dimethylbenzene moiety, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in biological systems and specialized applications in industrial processes.

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